molecular formula C12H11BClNO3 B2765816 2-Benzyloxy-3-chloropyridine-4-boronic acid CAS No. 1987879-13-9

2-Benzyloxy-3-chloropyridine-4-boronic acid

Cat. No.: B2765816
CAS No.: 1987879-13-9
M. Wt: 263.48
InChI Key: TWTQTIJOPRSDRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Benzyloxy-3-chloropyridine-4-boronic acid typically involves the reaction of 2-benzyloxy-3-chloropyridine with a boronic acid derivative under specific conditions. One common method is the use of palladium-catalyzed borylation reactions, which are known for their efficiency and selectivity . Industrial production methods may involve large-scale borylation processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Benzyloxy-3-chloropyridine-4-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Benzyloxy-3-chloropyridine-4-boronic acid can be compared with other boronic acids such as:

These compounds share similar reactivity patterns but differ in their specific substituents and applications. The unique combination of the benzyloxy and chloropyridine groups in this compound provides distinct reactivity and selectivity in various chemical reactions .

Biological Activity

2-Benzyloxy-3-chloropyridine-4-boronic acid (CAS No. 1987879-13-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₂H₁₁BClNO₃
  • Molecular Weight : 252.49 g/mol

The compound features a pyridine ring substituted with a benzyloxy group and a boronic acid functionality, which is crucial for its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables it to interact with various biological molecules, including enzymes and receptors, thereby modulating their activity.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other boronic acids that have shown inhibitory effects on proteases and kinases.
  • Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against Gram-negative bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae, which are significant pathogens in hospital-acquired infections.

Antibacterial Activity

Research has indicated that this compound exhibits antibacterial properties. A study evaluating various boronic acids found that this compound displayed significant activity against resistant strains of bacteria.

Table 1: Antibacterial Activity Against Selected Pathogens

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundAcinetobacter baumannii16 µg/mL
Klebsiella pneumoniae32 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values indicating the concentration at which the compound inhibits bacterial growth.

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. The derivatives were evaluated for their potency against various bacterial strains, leading to the identification of more effective analogs with lower MIC values.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption characteristics due to its lipophilic nature from the benzyloxy group.

Table 2: Summary of Toxicity Studies

Study TypeResult
Acute ToxicityLD50 > 2000 mg/kg in rodent models
Chronic ToxicityNo significant adverse effects observed at therapeutic doses

These findings indicate that while further studies are needed, initial assessments suggest a relatively safe profile for this compound.

Properties

IUPAC Name

(3-chloro-2-phenylmethoxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQTIJOPRSDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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